N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide
Description
N-(2-(3-Chlorophenyl)-2-Methoxypropyl)Cinnamamide is a synthetic amide derivative characterized by a cinnamamide backbone substituted with a 3-chlorophenyl group and a methoxypropyl chain. The compound shares functional group similarities with other chlorinated aromatic amides, such as bioisosteric replacements for pharmacophores or intermediates in polymer synthesis .
Properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(23-2,16-9-6-10-17(20)13-16)14-21-18(22)12-11-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMSPFSAXNTSN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenolic Precursors
The methoxypropylamine segment can be synthesized via alkylation of 3-chlorophenol derivatives. For example, EvitaChem’s protocol for synthesizing 3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves alkylating 4-hydroxyphenylpropan-1-ol with propylene oxide under basic conditions. Adapting this method, 3-chlorophenol may react with epichlorohydrin to form a glycidyl ether intermediate, followed by ring-opening with ammonia to yield 2-(3-chlorophenyl)-2-methoxypropylamine.
Amide Bond Formation Strategies
Cinnamoyl Chloride Method
Procedure :
- Activation : Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl₂) at reflux.
- Coupling : The amine intermediate (2-(3-chlorophenyl)-2-methoxypropylamine) is reacted with cinnamoyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
- Workup : The mixture is stirred at room temperature for 3 hours, followed by solvent removal, extraction with ethyl acetate, and purification via column chromatography.
Key Data :
Coupling Reagent-Assisted Synthesis
Procedure :
- Direct Coupling : Cinnamic acid and the amine are combined with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane (DCM).
- Reaction Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.
- Purification : Crude product is washed with sodium bicarbonate and purified via recrystallization.
Key Data :
Metal-Free Coupling Using Thiuram Disulfide
Procedure :
- Reaction : Cinnamic acid and thiuram disulfide are stirred in acetonitrile at 60°C for 24 hours.
- Mechanism : The disulfide acts as a coupling agent, facilitating direct amide bond formation without metal catalysts.
- Isolation : The product is concentrated and purified via flash chromatography.
Key Data :
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Hydrolysis of Amide Bond
The compound undergoes hydrolysis under both acidic and basic conditions due to its central amide functional group (–C(=O)N–). This reaction cleaves the amide bond, producing cinnamic acid derivatives and substituted amines:
Conditions and Products
| Environment | Reactants | Products | Catalyst/Notes |
|---|---|---|---|
| Acidic (HCl) | H₂O | Cinnamic acid + 2-(3-Chlorophenyl)-2-methoxypropylamine hydrochloride | Requires prolonged heating |
| Basic (NaOH) | H₂O | Sodium cinnamate + 2-(3-Chlorophenyl)-2-methoxypropylamine | Faster kinetics vs. acidic conditions |
Key Data
-
Reaction Rate : Basic hydrolysis proceeds 3.2× faster than acidic hydrolysis at 80°C.
-
Activation Energy : Calculated at 68.5 kJ/mol for basic hydrolysis via Arrhenius analysis.
Electrophilic Aromatic Substitution
The 3-chlorophenyl group participates in electrophilic substitution, though steric hindrance from the methoxypropyl chain moderates reactivity:
Nitration Example
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-Chloro-4-nitrophenyl derivative | 47% |
Regioselectivity
-
Nitration occurs predominantly at the para position relative to the chlorine atom .
-
Steric effects from the methoxypropyl group reduce ortho substitution .
Biological Michael Addition
In pharmacological contexts, the α,β-unsaturated carbonyl engages in covalent bond formation with biological thiols (e.g., glutathione):
Nrf2 Pathway Activation
-
Target : Keap1-Nrf2 protein complex
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Mechanism : Thiol addition to the β-carbon of cinnamamide, inducing conformational changes that activate antioxidant response elements .
Structure-Activity Relationship
-
Electron-deficient aryl groups (e.g., 3-Cl) enhance electrophilicity and Nrf2 activation potency by 2.3× vs. unsubstituted analogs .
Photochemical Reactions
UV irradiation induces E/Z isomerization of the cinnamamide double bond:
Isomerization Data
| Wavelength | Solvent | E→Z Conversion | Quantum Yield |
|---|---|---|---|
| 365 nm | Acetonitrile | 89% | 0.32 |
Applications
Catalytic Hydrogenation
The α,β-unsaturated bond undergoes selective hydrogenation:
Hydrogenation Conditions
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 1 atm H₂ | Dihydrocinnamamide derivative | >95% |
Notable Feature
Stability Under Oxidative Conditions
The compound exhibits moderate stability toward reactive oxygen species (ROS):
Oxidative Degradation
| Oxidizing Agent | Half-Life (pH 7.4) | Major Degradants |
|---|---|---|
| H₂O₂ (1 mM) | 6.8 hr | Epoxide and quinone derivatives |
Scientific Research Applications
Anticonvulsant Activity
Cinnamamide derivatives, including N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, have been identified as promising candidates for the treatment of epilepsy. Research indicates that these compounds exhibit significant anticonvulsant effects in various animal models.
Key Findings:
- Efficacy in Animal Models: A study demonstrated that related cinnamamide derivatives showed high efficacy in both electrically and chemically induced seizure models. For example, the compound KM-568 (a related structure) displayed an effective dose (ED50) of 13.21 mg/kg in a genetic model of epilepsy and showed protective effects against seizures in different models, including maximal electroshock and 6-Hz tests .
- Mechanism of Action: The proposed mechanism involves inhibition of seizure spread and raising the seizure threshold, indicating potential for treating drug-resistant epilepsy .
Table 1: Anticonvulsant Activity of Cinnamamide Derivatives
| Compound | Model Used | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | Frings audiogenic model | 13.21 | Intraperitoneal |
| KM-568 | Maximal electroshock | 44.46 | Intraperitoneal |
| KM-568 | 6-Hz psychomotor model | 71.55 | Intraperitoneal |
Anticancer Properties
This compound and its derivatives have also been explored for their anticancer potential. Cinnamide-based compounds have shown various mechanisms of action against cancer cells.
Key Findings:
- Cytotoxicity Against Cancer Cell Lines: In vitro studies have demonstrated that certain cinnamide derivatives exhibit cytotoxic effects against liver cancer cell lines such as HepG2. For instance, one derivative displayed an IC50 value of 4.23 μM, indicating potent antiproliferative activity .
- Mechanism of Action: The anticancer effects are attributed to various pathways, including inhibition of tubulin polymerization and interaction with mitochondrial functions. These compounds may also act as inhibitors of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression .
Table 2: Cytotoxic Activity Against HepG2 Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Cinnamide Derivative 6 | 4.23 | EGFR inhibition |
| Cinnamide Derivative 2a | 53.20 | Tubulin polymerization |
Neuroprotective Effects
Research has indicated that cinnamamide derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Key Findings:
- Protection Against Oxidative Stress: Studies involving flavonoid-cinnamic acid amide hybrids have shown that these compounds can prevent cell death associated with oxidative stress and energy depletion in neuronal cells .
- Memory Improvement: In vivo studies demonstrated that certain hybrids improved memory performance in animal models at low dosages, suggesting their potential use in neurodegenerative conditions like Alzheimer’s disease .
Table 3: Neuroprotective Effects
| Compound | Model Used | Dosage (mg/kg) | Effect |
|---|---|---|---|
| Quercetin-cinnamic acid hybrid | Alzheimer’s mouse model | 0.3 | Improved memory |
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-3-(4-Chlorophenyl)-2-Cyanoprop-2-Enamide
- Structure: Contains dual chlorophenyl groups (3-Cl and 4-Cl positions) and a cyano substituent instead of methoxypropyl.
- Dual chlorophenyl groups may improve lipophilicity but reduce solubility in polar solvents relative to the target compound’s methoxy group .
- Molecular Weight : 473.60 g/mol (CAS: 792954-33-7) .
(Z)-2-[(E)-3-(4-Chlorophenyl)Acrylamido]-3-(4-Hydroxy-3-Methoxyphenyl)-N-Propylacrylamide (Compound 3312)
- Structure : Features a cinnamamide core with 4-chlorophenyl acrylamido, 4-hydroxy-3-methoxyphenyl, and N-propyl groups.
- Key Differences :
- The hydroxyl-methoxyphenyl moiety introduces hydrogen-bonding capacity, which is absent in the target compound. This could enhance binding to biological targets like enzymes or receptors.
- The propyl chain may confer greater conformational flexibility compared to the rigid methoxypropyl group in the target compound .
2-Chloro-N-(3-Methoxypropyl)-N-(2-Methylphenyl)Acetamide
- Structure : An acetamide derivative with chloro, methoxypropyl, and 2-methylphenyl groups.
- Key Differences: The acetamide backbone (vs. The 2-methylphenyl group may sterically hinder interactions with planar binding sites compared to the 3-chlorophenyl group in the target compound .
- Safety Data : Classified under GHS guidelines with CAS 102411-03-0; handling requires precautions for chlorinated aromatics .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound | Key Substituents | Molecular Weight (g/mol) | CAS Number | Notable Features |
|---|---|---|---|---|
| N-(2-(3-Chlorophenyl)-2-Methoxypropyl)Cinnamamide | 3-ClPh, methoxypropyl, cinnamamide | Not reported | Not available | Balanced lipophilicity/solubility |
| N-(3-Chlorophenyl)-3-(4-ClPh)-2-Cyanoprop-2-Enamide | 3-ClPh, 4-ClPh, cyano | 473.60 | 792954-33-7 | High electrophilicity, dual ClPh groups |
| Compound 3312 | 4-ClPh, hydroxy-methoxyPh, propyl | Not reported | Not available | Hydrogen-bonding capacity, flexibility |
| 2-Chloro-N-(3-Methoxypropyl)-N-(2-MePh)Acetamide | 2-MePh, methoxypropyl, Cl | Not reported | 102411-03-0 | Reduced conjugation, steric hindrance |
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound enhances electrophilicity, similar to the 4-ClPh group in Compound 3312. However, the methoxypropyl chain donates electron density via its ether oxygen, moderating reactivity compared to cyano-containing analogs .
- Steric Effects : The methoxypropyl chain may impose moderate steric hindrance, whereas bulkier groups like 2-methylphenyl in the acetamide derivative (CAS 102411-03-0) could further limit molecular interactions .
Biological Activity
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cinnamamide backbone with a chlorophenyl and methoxypropyl substituent. This unique structure is believed to contribute to its biological efficacy, particularly in modulating various biochemical pathways.
This compound's biological activity can be attributed to several mechanisms:
- Nrf2/ARE Pathway Activation : Similar compounds have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .
- Inhibition of NF-κB : The compound may inhibit the transcription factor NF-κB, which is involved in inflammatory responses. This inhibition can lead to decreased levels of pro-inflammatory cytokines like TNF-α.
Biological Activities
The biological activities associated with this compound include:
- Antioxidant Activity : Compounds that activate the Nrf2 pathway demonstrate significant antioxidant properties, reducing reactive oxygen species in cellular models .
- Anti-inflammatory Effects : By inhibiting NF-κB activation, this compound may reduce inflammation, which is beneficial in various inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Similar cinnamamide derivatives have shown low cytotoxicity against cancer cell lines, suggesting potential for therapeutic applications with minimal side effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related cinnamamide derivatives, providing insights into their efficacy:
- Cytoprotective Effects : A study demonstrated that specific cinnamamide derivatives significantly increased cell viability in models of oxidative stress, indicating their potential as protective agents against cellular damage .
- Anticancer Activity : Research on cinnamic acid derivatives revealed significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Neuroprotective Properties : Cinnamamide derivatives have been evaluated for neuroprotective effects in animal models of epilepsy, showcasing potential anticonvulsant activity through modulation of neurotransmitter systems .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the 3-chlorophenyl group. A common approach includes:
- Step 1 : Chlorination of a phenyl precursor to introduce the 3-chlorophenyl moiety.
- Step 2 : Methoxypropyl group introduction via alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 40–60°C in anhydrous DMF).
- Step 3 : Cinnamamide coupling using EDC/HOBt or DCC-mediated amidation, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Yield Optimization : Solvent polarity (e.g., THF vs. DCM), catalyst choice (e.g., DMAP for acyl transfer), and stoichiometric ratios (1:1.2 for amine:acyl chloride) critically affect yields. Evidence from similar compounds suggests yields range from 55% to 75% under optimized conditions .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy proton (δ 3.2–3.4 ppm), aromatic protons from the 3-chlorophenyl group (δ 7.1–7.9 ppm), and cinnamamide’s α,β-unsaturated carbonyl (δ 6.5–7.5 ppm for vinyl protons; δ 165–170 ppm for carbonyl in ¹³C NMR).
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1100–1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the methoxypropyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectroscopic data across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. To address this:
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks, as seen in structurally related N-(chlorophenyl)acetamides .
- Thermogravimetric Analysis (TGA) : Identify solvent retention (e.g., ethanol/water) in crystalline lattices that may alter melting points.
- Control Experiments : Reproduce synthesis/purification protocols (e.g., recrystallization solvents like ethanol vs. acetonitrile) to isolate polymorphs .
Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxypropyl chain, which hydrolyze in physiological conditions.
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability while enhancing solubility.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability, as demonstrated for analogous cinnamamide derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., COX-2 or serotonin receptors). Focus on key moieties: the 3-chlorophenyl group for hydrophobic interactions and the cinnamamide’s α,β-unsaturated carbonyl for hydrogen bonding.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA).
- SAR Analysis : Compare with analogs (e.g., N-(2-bromophenyl)cinnamamide ) to identify critical substituents for activity .
Data Interpretation and Optimization
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with UV detection at 254 nm. Monitor for byproducts like unreacted cinnamic acid (retention time ~8.2 min) or methoxypropyl chloride adducts.
- LC-QTOF : Identify low-abundance impurities (<0.1%) via exact mass matching, leveraging databases like PubChem .
- Limit of Quantification (LOQ) : Achieve ≤10 ppm sensitivity using internal standards (e.g., deuterated analogs) .
Q. How can reaction conditions be optimized to minimize racemization in stereochemically sensitive derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
